Flumazenil

Übersicht

Beschreibung

Flumazenil ist ein selektiver Antagonist des Gamma-Aminobuttersäure-Rezeptors vom Typ A. Es wird hauptsächlich als Gegenmittel bei Benzodiazepin-Überdosierungen und zur Umkehr der sedierenden Wirkungen von Benzodiazepinen nach chirurgischen Eingriffen eingesetzt . This compound wurde erstmals 1981 charakterisiert und 1987 von Hoffmann-La Roche unter dem Handelsnamen Anexate vermarktet . Es wird durch Injektion, otische Insertion oder intranasal verabreicht .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere Schritte:

Hydrolysereaktion: Ein this compound-Vorläufer-Zwischenprodukt wird durch Hydrolyse erhalten.

Reinigung: Das Zwischenprodukt wird mit Aktivkohle-Adsorption gereinigt.

Veresterungsreaktion: Das gereinigte Zwischenprodukt wird einer Veresterung unterzogen, um this compound zu ergeben.

Für die industrielle Produktion beinhaltet das Verfahren das Lösen von this compound, Natriumchlorid, Dinatriumedetat, Mycose und Lysin in Injektionswasser, gefolgt von Filtration, Abfüllung, Versiegelung und Desinfektion .

Wissenschaftliche Forschungsanwendungen

Flumazenil has several scientific research applications:

Wirkmechanismus

Target of Action

Flumazenil primarily targets the GABA/benzodiazepine receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of benzodiazepines .

Mode of Action

This compound, an imidazobenzodiazepine derivative, acts as a benzodiazepine antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition reverses the effects of benzodiazepines on the central nervous system .

Biochemical Pathways

This compound’s action primarily affects the GABAergic neurotransmission pathway . By binding to the benzodiazepine recognition site, it prevents benzodiazepines from enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

This compound exhibits rapid elimination with an extremely short terminal half-life . It undergoes hepatic metabolism, and its metabolites are primarily excreted in urine . The pharmacokinetic properties of this compound, including its rapid elimination and extensive first-pass metabolism, impact its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of this compound’s action involve the reversal of benzodiazepine-induced effects . By antagonizing the CNS effects produced by benzodiazepines, this compound can reverse the sedative effects caused by benzodiazepines in various clinical settings .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the drug’s short half-life requires multiple doses, and patients must be carefully monitored to prevent recurrence of overdose symptoms or adverse side effects .

Biochemische Analyse

Biochemical Properties

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . It interacts with the GABA A receptor, a key coordinator of brain activity, and antagonizes the central nervous system effects produced by benzodiazepines .

Cellular Effects

This compound influences cell function by reversing the effects of benzodiazepines on the central nervous system . It does not antagonize the central nervous system effects of drugs affecting GABA-ergic neurons by means other than the benzodiazepine receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . It is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows immediate effects in reversing benzodiazepine-induced sedation . Due to its short half-life, multiple doses may be required to prevent recurrence of overdose symptoms or adverse side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of this compound can elicit symptoms of benzodiazepine withdrawal, including seizures .

Metabolic Pathways

This compound is completely metabolized, primarily in the liver . The major metabolites of this compound identified in urine are the de-ethylated free acid and its glucuronide conjugate .

Transport and Distribution

This compound is distributed within cells and tissues via the bloodstream . It is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration .

Subcellular Localization

This compound’s primary site of action is the GABA A receptor, located in the cell membrane . It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepines .

Vorbereitungsmethoden

The preparation of flumazenil involves several steps:

Hydrolysis Reaction: A this compound precursor intermediate is obtained through hydrolysis.

Purification: The intermediate is purified using activated carbon adsorption.

Esterification Reaction: The purified intermediate undergoes esterification to yield this compound.

For industrial production, the method involves dissolving this compound, sodium chloride, disodium edetate, mycose, and lysine in injection water, followed by filtration, filling, sealing, and disinfection .

Analyse Chemischer Reaktionen

Flumazenil unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.

Häufige Reagenzien und Bedingungen: Die Synthese von Fluor-18-markiertem this compound verwendet Kryptofix 2.2.2, Kaliumcarbonat und TEMPO in Dimethylformamid.

Hauptprodukte: Die gebildeten Hauptprodukte umfassen Hydroxy-Mazenil, Des-Fluor-Flumazenil und dimeres Mazenil.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird bei der Synthese von radiomarkierten Verbindungen für bildgebende Verfahren eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kompetitiv die Benzodiazepin-Bindungsstelle am Gamma-Aminobuttersäure/Benzodiazepin-Rezeptorkomplex inhibiert . Diese Hemmung kehrt die Wirkungen von Benzodiazepinen auf das zentrale Nervensystem um . This compound ist in einigen Tiermodellen ein schwacher partieller Agonist, hat aber beim Menschen kaum oder keine agonistische Aktivität .

Vergleich Mit ähnlichen Verbindungen

Flumazenil ähnelt in seiner Struktur Midazolam, einem anderen Imidazobenzodiazepin . Im Gegensatz zu Midazolam, das ein Sedativum ist, wirkt this compound als Antagonist von Benzodiazepinen . Andere ähnliche Verbindungen umfassen:

Flumazepil: Ein anderer Name für this compound.

Ro 15-1788: Der Codename für this compound während seiner Entwicklung.

Die Besonderheit von this compound liegt in seiner Fähigkeit, die Wirkungen von Benzodiazepinen umzukehren, ohne eine signifikante agonistische Aktivität zu erzeugen, was es zu einem wertvollen Instrument in klinischen und Forschungsumgebungen macht .

Eigenschaften

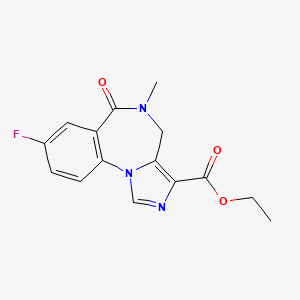

IUPAC Name |

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBIFZUFASYYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023064 | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flumazenil, an imidazobenzodiazepine derivative, is a benzodiazepine antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. Flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in man. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78755-81-4 | |

| Record name | Flumazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78755-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumazenil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flumazenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P7XK9392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-203 °C, 201 - 203 °C | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.